molecular formula C17H11ClFN3OS2 B4990715 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide

Cat. No. B4990715
M. Wt: 391.9 g/mol
InChI Key: QEOGIOPMNZPXCW-UHFFFAOYSA-N
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Description

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CTB involves the inhibition of various enzymes and signaling pathways that are involved in disease pathogenesis. CTB has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. CTB has also been reported to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain. Furthermore, CTB has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. CTB has been reported to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. Furthermore, CTB has been shown to inhibit apoptosis, which is a process of programmed cell death that is involved in cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CTB has several advantages for lab experiments, including its high purity and stability. CTB can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, CTB has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on CTB. One possible direction is to investigate the potential of CTB as a therapeutic agent for other diseases, such as autoimmune diseases and infectious diseases. Another direction is to optimize the synthesis of CTB to improve its pharmacokinetic properties and increase its bioavailability. Furthermore, the development of CTB derivatives with enhanced potency and selectivity could lead to the discovery of novel therapeutic agents.
In conclusion, CTB is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CTB have been discussed in this paper. Further research on CTB could lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of CTB involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-fluorobenzoyl chloride to produce the final product, CTB. The synthesis of CTB has been optimized to achieve high yields and purity.

Scientific Research Applications

CTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, CTB has been reported to have cardioprotective effects by reducing oxidative stress and inflammation. Furthermore, CTB has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOGIOPMNZPXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea

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